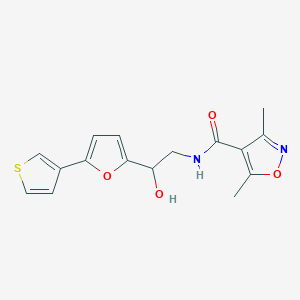

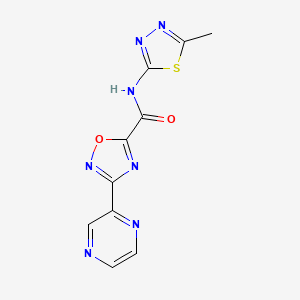

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is based on a C20H17NO6 skeleton. More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications

One-Step Synthesis of Cyclopenta[b]benzofuran Derivatives

A novel synthesis method for tricyclic product, ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, from 3-ethoxycarbonylcoumarin demonstrates a significant advance in the synthesis of benzofuran derivatives, highlighting the chemical versatility and potential for further functionalization of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives (Yamashita et al., 1995).

Biological Activities and Applications

New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, show potential in inhibiting HIV-1 and HIV-2 replication, suggesting these compounds, related to ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, could be valuable in medicinal chemistry for antiviral research (Mubarak et al., 2007).

Renewable PET Production

Research into the synthesis of biobased terephthalic acid precursors via Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, points to the role of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in developing sustainable plastics (Pacheco et al., 2015).

5-Lipoxygenase Inhibitory Activities

The synthesis of 2-substituted benzofuran hydroxyamic acids as potent inhibitors of 5-lipoxygenase activity suggests a potential therapeutic application of benzofuran derivatives in treating conditions associated with 5-lipoxygenase, indicating a broader pharmacological relevance of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate related compounds (Ohemeng et al., 1994).

Advanced Materials and Catalysis

O-Arylation and Benzofuran Synthesis

The development of a palladium-catalyzed O-arylation process for ethyl acetohydroximate highlights the utility of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in synthesizing O-arylhydroxylamines and substituted benzofurans, paving the way for novel material synthesis and pharmaceutical applications (Maimone & Buchwald, 2010).

Future Directions

properties

IUPAC Name |

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKOIQKXIGKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)

![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2570540.png)